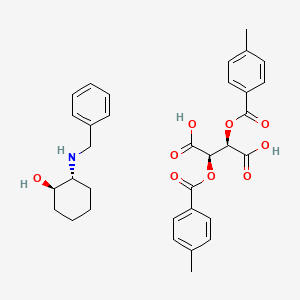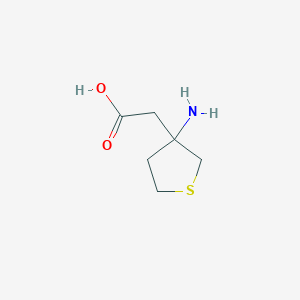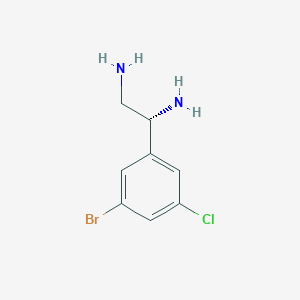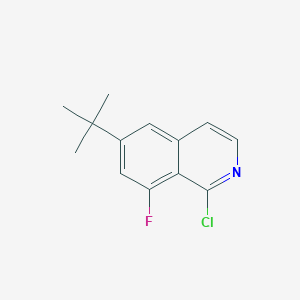![molecular formula C7H6BrF2NO B13031068 [5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13031068.png)
[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol is a chemical compound with the molecular formula C7H6BrF2NO and a molecular weight of 238.03 g/mol . This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a hydroxymethyl group attached to a pyridine ring. It is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol typically involves the bromination of 3-(difluoromethyl)pyridine followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM). The hydroxymethylation step can be achieved using formaldehyde and a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups using nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Pd/C with hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: NaN3, KCN, and other nucleophiles.
Major Products Formed
Oxidation: Formation of [5-Bromo-3-(difluoromethyl)pyridin-2-yl]carboxylic acid.
Reduction: Formation of 3-(difluoromethyl)pyridin-2-ylmethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and other specialty chemicals
Mecanismo De Acción
The mechanism of action of [5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and difluoromethyl groups may enhance its binding affinity and selectivity towards these targets, thereby modulating their activity. Further research is needed to elucidate the exact pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
[5-Bromo-2-(difluoromethoxy)pyridin-3-yl]methanol: Similar structure but with a difluoromethoxy group instead of a difluoromethyl group.
[5-Bromo-2-chloro-pyridin-3-yl]methanol: Contains a chlorine atom instead of a difluoromethyl group.
[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]methanol: Has a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol is unique due to the presence of both a bromine atom and a difluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C7H6BrF2NO |
|---|---|
Peso molecular |
238.03 g/mol |
Nombre IUPAC |
[5-bromo-3-(difluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H6BrF2NO/c8-4-1-5(7(9)10)6(3-12)11-2-4/h1-2,7,12H,3H2 |
Clave InChI |
BXJMCYZIZSUAOA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(F)F)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-13-carbonitrile](/img/structure/B13030991.png)

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13030996.png)
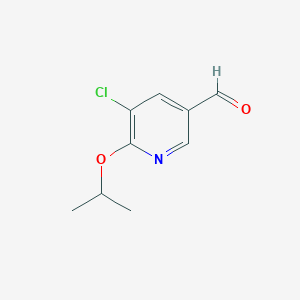

![tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate](/img/structure/B13031006.png)
